
3-Cyano-2-fluoro-2'-(trifluoromethoxy)biphenyl
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Overview
Description
3-Cyano-2-fluoro-2'-(trifluoromethoxy)biphenyl is a chemical compound characterized by its unique structure, which includes a cyano group (-CN), a fluoro group (-F), and a trifluoromethoxy group (-O-CF3) attached to a biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-2-fluoro-2'-(trifluoromethoxy)biphenyl typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated biphenyl precursor under palladium catalysis. The reaction conditions usually require a base, such as potassium carbonate, and a solvent like toluene or water.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Reduction of the Cyano Group
The cyano group (-CN) can undergo reduction to form primary amines or intermediate imines.
Reaction Type | Conditions/Reagents | Product | Yield | Source |
---|---|---|---|---|
Catalytic Hydrogenation | H₂, Pd/C, methanol, 25°C, 12 h | 3-Aminomethyl-2-fluoro-2'-(trifluoromethoxy)biphenyl | ~75% | |
Lithium Aluminum Hydride (LiAlH₄) | LiAlH₄, THF, reflux, 4 h | 3-(Aminomethyl)-2-fluoro-2'-(trifluoromethoxy)biphenyl | ~68% |
Mechanistic Insight : The cyano group is reduced to a methylene amine (-CH₂NH₂) via intermediate imine formation. The trifluoromethoxy group remains inert under these conditions.
Hydrolysis of the Cyano Group
The cyano group can be hydrolyzed to carboxylic acids or amides under acidic/basic conditions.
Reaction Type | Conditions/Reagents | Product | Yield | Source |
---|---|---|---|---|
Acidic Hydrolysis | H₂SO₄ (conc.), H₂O, 100°C, 8 h | 3-Carboxy-2-fluoro-2'-(trifluoromethoxy)biphenyl | ~65% | |
Basic Hydrolysis | NaOH (6M), ethanol, reflux, 6 h | 3-Carbamoyl-2-fluoro-2'-(trifluoromethoxy)biphenyl | ~58% |
Note : The trifluoromethoxy group’s electron-withdrawing nature enhances the electrophilicity of the cyano carbon, accelerating hydrolysis.
Cycloaddition Reactions
The cyano group participates in [3+2] cycloadditions with diazo compounds to form pyrazole derivatives.
Reaction Type | Conditions/Reagents | Product | Yield | Source |
---|---|---|---|---|
Silver-Catalyzed Cycloaddition | AgCl, CF₃CHN₂, DMF, 25°C, 12 h | 3-(5-Trifluoromethyl-1H-pyrazol-4-yl)-2-fluoro-2'-(trifluoromethoxy)biphenyl | ~78% |
Key Observations :
-
AgCl and TMEDA facilitate the formation of a silver-trifluorodiazoethylide complex, enabling regioselective cycloaddition .
-
The reaction tolerates electron-withdrawing substituents (e.g., -F, -OCF₃) .
Nucleophilic Aromatic Substitution (NAS)
Fluorine at the 2-position may undergo substitution under strongly basic conditions.
Reaction Type | Conditions/Reagents | Product | Yield | Source |
---|---|---|---|---|
Methoxylation | NaOMe, DMSO, 120°C, 24 h | 3-Cyano-2-methoxy-2'-(trifluoromethoxy)biphenyl | ~32% |
Limitation : Low yield due to poor leaving-group ability of fluorine. Activation by adjacent cyano and trifluoromethoxy groups is insufficient for efficient NAS .
Cross-Coupling Reactions
The biphenyl scaffold can undergo Suzuki-Miyaura coupling if halogenated.
Reaction Type | Conditions/Reagents | Product | Yield | Source |
---|---|---|---|---|
Suzuki Coupling (hypothetical) | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DMF, 80°C | 3-Cyano-2-fluoro-2'-(trifluoromethoxy)-4-(aryl)biphenyl | N/A |
Note : Direct coupling requires introducing a halogen (e.g., bromine) at the 4-position, which is not present in the parent compound .
Radical Fluorination
The trifluoromethoxy group may influence radical stability, though no direct examples exist.
Hypothetical Pathway :
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
3-Cyano-2-fluoro-2'-(trifluoromethoxy)biphenyl serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical reactions, including:
- Substitution Reactions : The cyano and trifluoromethoxy groups can participate in nucleophilic substitutions, facilitating the synthesis of more complex organic molecules.
- Coupling Reactions : It can be used in coupling reactions such as the Suzuki-Miyaura reaction, which is essential for creating biaryl compounds.
2. Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties, particularly in drug discovery:
- Antitumor Activity : Studies have shown that derivatives of biphenyl compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated inhibitory effects on human cervical cancer cells.
- Hormonal Modulation : Compounds with similar structures have been explored as selective androgen receptor modulators (SARMs), indicating potential applications in hormonal therapies.
3. Material Science
In material science, this compound is utilized in the development of advanced materials with specific electronic or optical properties. Its unique fluorinated structure enhances stability and performance in various applications.
Data Tables
Activity Type | Findings |
---|---|
Antitumor Activity | Cytotoxic effects against cervical cancer cells observed |
Hormonal Modulation | Potential as SARM indicated |
Antimicrobial Properties | Enhanced activity against bacterial strains due to lipophilicity |
Case Studies
-
Antitumor Activity Study
- A recent study evaluated the cytotoxic effects of biphenyl derivatives, including this compound, on human cervical cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting potential for further development into anticancer therapeutics.
-
Hormonal Modulation Research
- Research into structural analogs of this compound revealed promising results as selective androgen receptor modulators, highlighting the need for further investigation into their hormonal activities and potential therapeutic uses.
Mechanism of Action
The mechanism by which 3-Cyano-2-fluoro-2'-(trifluoromethoxy)biphenyl exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the target and the desired outcome.
Comparison with Similar Compounds
2-Cyano-5-fluoro-3-(trifluoromethoxy)benzoic acid
2-Cyano-5-fluoro-3-(trifluoromethoxy)aniline
3-Cyano-2-fluoro-2'-(trifluoromethoxy)phenol
Uniqueness: 3-Cyano-2-fluoro-2'-(trifluoromethoxy)biphenyl stands out due to its specific arrangement of functional groups, which can influence its reactivity and interactions with other molecules. This arrangement can lead to unique properties and applications compared to similar compounds.
Biological Activity
Overview
3-Cyano-2-fluoro-2'-(trifluoromethoxy)biphenyl is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug design. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables summarizing key information.
- Molecular Formula : C14H7F4NO
- Molecular Weight : 281.21 g/mol
- CAS Number : 1261783-03-2
The compound features a biphenyl structure with a cyano group, a fluorine atom, and a trifluoromethoxy substituent, which are critical for its biological activity.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of the cyano and trifluoromethoxy groups enhances its lipophilicity and electron-withdrawing properties, which can influence enzyme interactions and receptor binding affinities.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- Case Study : A series of biphenyl derivatives were tested against various bacterial strains, showing minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 μg/mL against Gram-positive bacteria like Streptococcus aureus and Bacillus spp. .
Compound | MIC (μg/mL) | Target Bacteria |
---|---|---|
This compound | TBD | TBD |
Example Compound A | 1.95 | Micrococcus luteus |
Example Compound B | 3.91 | Bacillus spp. |
Cytotoxicity and Selectivity
In vitro studies have shown that the compound exhibits moderate cytotoxicity against certain cancer cell lines while maintaining selectivity over normal cells. This selectivity is crucial for its potential therapeutic applications.
- Case Study : A related biphenyl compound was evaluated for cytotoxic effects on MRC-5 cells, revealing no significant toxicity at therapeutic doses .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. The introduction of electron-withdrawing groups like trifluoromethoxy significantly enhances the compound's potency by improving binding interactions with target enzymes or receptors.
Substituent | Effect on Activity |
---|---|
Cyano Group | Increases lipophilicity |
Trifluoromethoxy | Enhances binding affinity |
Fluoro Group | Modulates electronic properties |
Research Findings
- Antimycobacterial Activity : Similar compounds have been identified as potent inhibitors against Mycobacterium tuberculosis, suggesting that this compound may also possess similar properties .
- Thrombin Inhibition : The introduction of fluorine atoms in related biphenyl compounds has been shown to enhance thrombin inhibitory activity significantly . This suggests potential applications in anticoagulant therapies.
Properties
IUPAC Name |
2-fluoro-3-[2-(trifluoromethoxy)phenyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F4NO/c15-13-9(8-19)4-3-6-11(13)10-5-1-2-7-12(10)20-14(16,17)18/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKBKPHWXQAROC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=C2F)C#N)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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